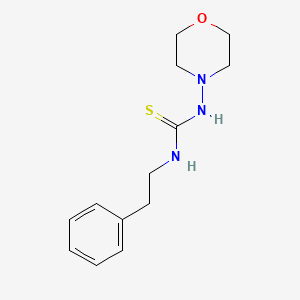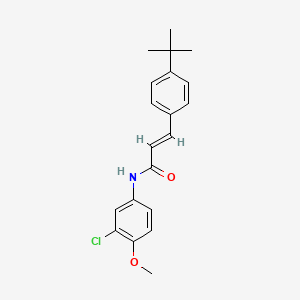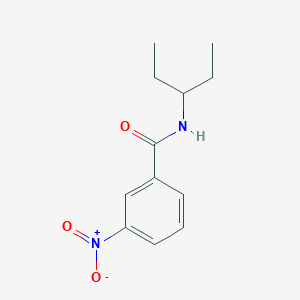![molecular formula C18H15NO2S B5797330 N-{4-[(phenylthio)methyl]phenyl}-2-furamide](/img/structure/B5797330.png)
N-{4-[(phenylthio)methyl]phenyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(phenylthio)methyl]phenyl}-2-furamide, also known as PTMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PTMF is a furan derivative that has been synthesized and studied for its various applications in the field of medicinal chemistry. In
科学研究应用
N-{4-[(phenylthio)methyl]phenyl}-2-furamide has been studied extensively for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the potential anticancer properties of this compound. Studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vivo, making it a promising candidate for further development as an anticancer drug.
作用机制
The mechanism of action of N-{4-[(phenylthio)methyl]phenyl}-2-furamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. By inhibiting NF-κB, this compound may reduce the production of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to have antioxidant properties, which may protect cells from oxidative damage. At higher concentrations, this compound can induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells.
实验室实验的优点和局限性
One of the advantages of using N-{4-[(phenylthio)methyl]phenyl}-2-furamide in lab experiments is its relatively simple synthesis method and high yield. This compound is also stable under various conditions, making it easy to handle and store. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in aqueous environments. Additionally, this compound can be toxic at high concentrations, which requires careful handling and safety precautions.
未来方向
There are several future directions for research on N-{4-[(phenylthio)methyl]phenyl}-2-furamide. One area of interest is the development of this compound as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of this compound as an anticancer drug, either as a standalone therapy or in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
合成方法
The synthesis of N-{4-[(phenylthio)methyl]phenyl}-2-furamide involves the reaction of 4-(chloromethyl)phenyl phenyl sulfide with furfurylamine. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is obtained through a simple purification process. The yield of the reaction is typically around 60%, and the purity of the product can be confirmed through various analytical techniques such as NMR and HPLC.
属性
IUPAC Name |
N-[4-(phenylsulfanylmethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-18(17-7-4-12-21-17)19-15-10-8-14(9-11-15)13-22-16-5-2-1-3-6-16/h1-12H,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECVTNKFNNYVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818960 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5797253.png)


![2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5797277.png)

![4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B5797299.png)


![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5797323.png)
![4-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5797334.png)
![3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B5797341.png)

![N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)